

Biological Activity & Application of Sphingosine C15 Base (d15:1)

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Compound of Interest

Compound Name: 2S-Amino-4E-pentadecene-1,3R-diol
Cat. No.: B568996

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Executive Summary: The "Odd-Chain" Paradigm

Sphingosine C15 (d15:1) is a non-mammalian, odd-chain sphingoid base.[1] While structurally homologous to the canonical Sphingosine C18 (d18:1), its biological activity is defined by a unique duality:

- **Metabolic Competence:** It is recognized as a substrate by mammalian enzymes (Sphingosine Kinases, Ceramide Synthases), allowing it to enter the sphingolipid signaling rheostat.[2]
- **Biological Orthogonality:** Because it is virtually absent in mammalian tissues, its background signal is negligible.

This guide explores the specific biological activities of C15 sphingosine—including its phosphorylation kinetics and PKC inhibition potential—and details how to leverage these properties for precise mass spectrometric quantification.

Chemical & Structural Physiology

To understand the biological activity, one must first quantify the structural deviation from the endogenous norm.

Feature	Sphingosine C18 (Endogenous)	Sphingosine C15 (Exogenous Probe)	Biological Implication
Formula	C18H37NO2	C15H31NO2	C15 is more water-soluble (approx. 2-3x) due to shorter alkyl chain.
Backbone	2-amino-4-trans-octadecene-1,3-diol	2-amino-4-trans-pentadecene-1,3-diol	Retains the critical trans double bond at C4-C5 required for SphK recognition.
pKa (Amine)	~9.1	~9.1	Identical ionization efficiency in ESI+ MS source.
Lipophilicity (LogP)	~5.6	~4.0	C15 partitions faster into aqueous phases; requires specific extraction protocols.

Biological Activity Profile

Contrary to the assumption that internal standards are "inert," Sphingosine C15 is biologically active. It interacts with the cellular machinery in three distinct ways.

Enzymatic Substrate Specificity (The Metabolic Trap)

Sphingosine C15 is not a bystander; it is a competitive substrate.

- Sphingosine Kinase (SphK1/2): C15 sphingosine is rapidly phosphorylated at the C1-OH position to form Sphingosine-1-Phosphate C15 (S1P-d15:1).
 - Kinetics: While

is comparable to C18, the

is often slightly higher, meaning enzymes prefer the endogenous C18 substrate if both are present in equimolar amounts.

- Ceramide Synthase (CerS): C15 can be N-acylated to form C15-backbone ceramides (e.g., C15-Cer-d16:0). This "metabolic sink" can deplete your internal standard if incubation times are prolonged in live-cell experiments.

Protein Kinase C (PKC) Inhibition

Long-chain bases (LCBs) like C18 sphingosine are potent inhibitors of PKC.

- Mechanism: They act as amphiphiles, interfering with the diacylglycerol (DAG) binding site on PKC.
- C15 Activity: C15 retains this inhibitory capacity but with reduced potency (approx. 60-70% of C18 potency) due to the shorter hydrophobic tail, which destabilizes its insertion into the membrane interface where PKC activation occurs.

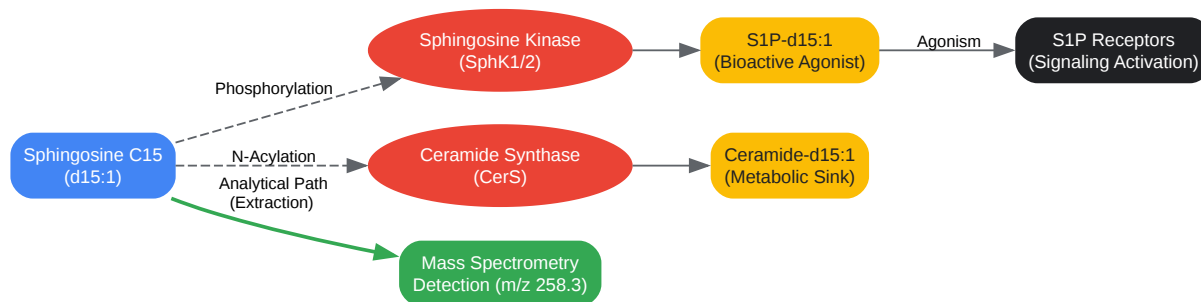
Receptor Agonism (The S1P Mimic)

Once phosphorylated, S1P-d15:1 acts as a ligand for S1P receptors (S1PR1-5).

- Implication: If used in high concentrations ($>1 \mu\text{M}$) in live cells, C15 sphingosine will be converted to a bioactive agonist that triggers cytoskeletal rearrangement and cell migration, potentially confounding phenotypic assays.

Visualizing the Signaling & Metabolic Fate

The following diagram illustrates the "Dual Fate" of Sphingosine C15: its intended analytical path versus its potential biological diversion.



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Caption: The Dual Fate of Sphingosine C15. Green path represents the analytical goal; dashed paths represent biological metabolism that can occur in live matrices.

Protocol: Biological Validation & Quantification

To use C15 sphingosine effectively, you must validate that it is not being metabolized during your sample preparation.

The "Spike-Recovery" Integrity Test

Objective: Confirm that endogenous enzymes in your matrix (plasma/tissue homogenate) are not degrading the C15 standard during the extraction process.

Reagents:

- Sphingosine C15 Standard (10 μ M in Methanol).
- Matrix: Human Plasma or Cell Lysate.
- Extraction Solvent: Methanol/Chloroform (2:1 v/v).[3]

Step-by-Step Methodology:

- Preparation: Aliquot 100 μ L of plasma into two sets of tubes: Group A (Pre-Extraction Spike) and Group B (Post-Extraction Spike).

- Group A (Test): Add 10 μ L of C15 Standard directly to the plasma. Incubate at Room Temperature for 0, 10, and 30 minutes.
 - Rationale: This exposes C15 to active plasma enzymes (e.g., secreted sphingomyelinases or residual kinase activity).
- Quench/Extraction: Add 750 μ L of Methanol:Chloroform (2:1) to Group A tubes immediately after their time points.
- Group B (Control): Add solvent first to quench enzymes, then add 10 μ L of C15 Standard.
 - Rationale: This represents 100% theoretical recovery with no enzymatic loss.
- Analysis: Analyze via LC-MS/MS.
- Calculation:
 - Acceptance Criteria: Stability > 95% at 30 mins. If <95%, your extraction requires an immediate "crash" step (e.g., ice-cold methanol) to stop metabolism.

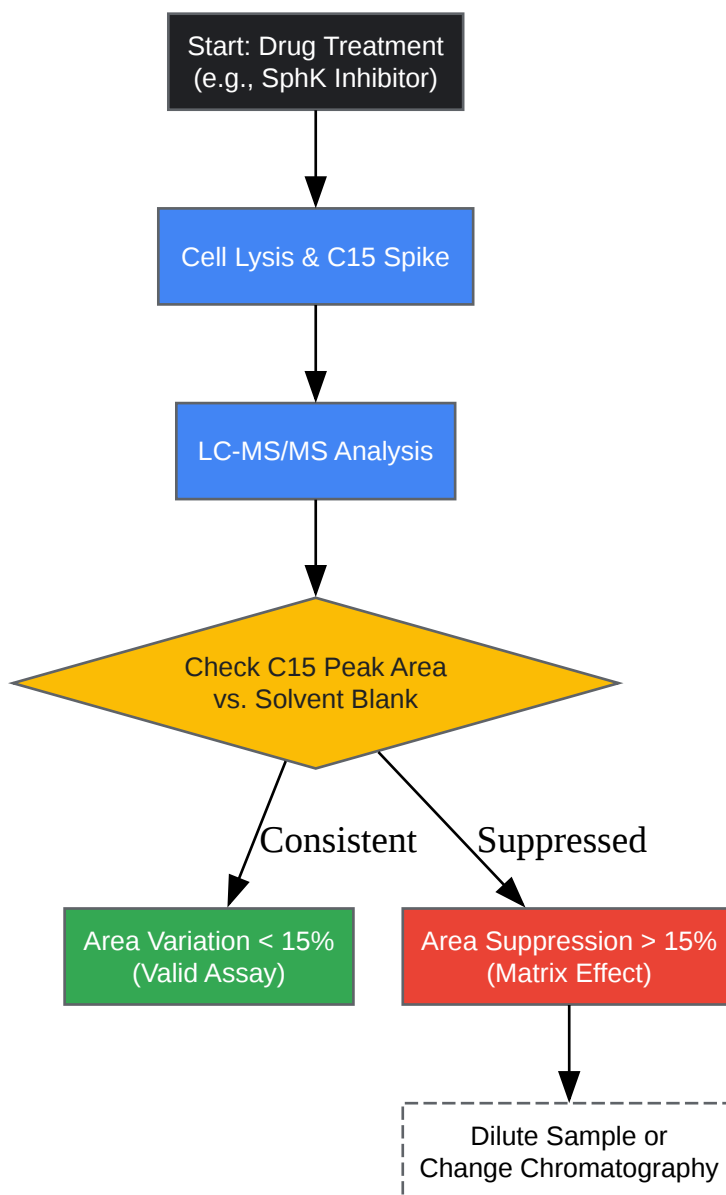
LC-MS/MS Quantification Parameters

Sphingosine C15 is quantified using Multiple Reaction Monitoring (MRM).

Parameter	Setting	Notes
Ionization	ESI Positive Mode	Protonated molecular ion [M+H] ⁺
Precursor Ion	m/z 258.3	Corresponds to C ₁₅ H ₃₁ NO ₂ + H ⁺
Product Ion 1	m/z 240.3	Loss of water [M+H-H ₂ O] ⁺ (Quantifier)
Product Ion 2	m/z 60.1	Ethanolamine fragment (Qualifier)
Cone Voltage	~25 V	Optimized for sphingoid bases
Collision Energy	~18-22 eV	For the 258.3 → 240.3 transition

Self-Validating Workflow for Drug Discovery

When screening drugs that alter sphingolipid metabolism (e.g., SphK inhibitors), using C15 as a standard requires a "Cross-Check" workflow to ensure the drug doesn't also inhibit the ionization of the standard.



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Caption: Matrix Effect Validation Workflow. Ensures drug treatment does not alter C15 ionization efficiency.

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